molecular formula C14H21BrN2O2 B6720603 (2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol

(2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol

Cat. No.: B6720603
M. Wt: 329.23 g/mol
InChI Key: BKKJUPMGECTFKY-AWEZNQCLSA-N
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Description

(2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

(2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-19-11-14(18)10-16-5-7-17(8-6-16)13-4-2-3-12(15)9-13/h2-4,9,14,18H,5-8,10-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKJUPMGECTFKY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCN(CC1)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN1CCN(CC1)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol typically involves the reaction of a piperazine derivative with a bromophenyl compound under controlled conditions. The reaction may require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methoxypropan-2-ol
  • (2S)-1-[4-(3-fluorophenyl)piperazin-1-yl]-3-methoxypropan-2-ol
  • (2S)-1-[4-(3-methylphenyl)piperazin-1-yl]-3-methoxypropan-2-ol

Uniqueness

(2S)-1-[4-(3-bromophenyl)piperazin-1-yl]-3-methoxypropan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse pharmacological properties.

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